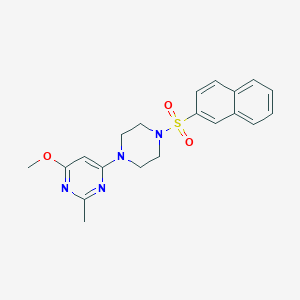

![molecular formula C18H18ClN3OS B2780225 N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1396678-77-5](/img/structure/B2780225.png)

N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

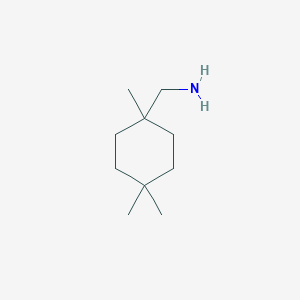

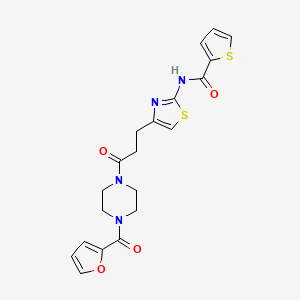

The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. For detailed synthetic procedures, consult relevant literature.Molecular Structure Analysis

The compound’s molecular structure consists of a central imidazo-thiazole ring, with the chlorobenzyl and cyclopropyl groups attached. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .Chemical Reactions Analysis

N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide may participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, or metal-catalyzed transformations. Investigating its reactivity is essential for understanding its potential applications.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Cytotoxic Activities

Research by Dawbaa et al. (2021) explored the synthesis of new thiazole derivatives, including those structurally similar to the specified compound, and evaluated their antimicrobial and cytotoxic activities. This study found that certain derivatives showed significant antibacterial activity and also exhibited cytotoxicity against various human leukemia cell lines, suggesting potential applications in antimicrobial treatments and cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Anticancer Activity

Noolvi et al. (2011) synthesized a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives, structurally related to the specified compound, and evaluated their anticancer activity. The study found that certain derivatives demonstrated significant selectivity toward leukemic cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Herbicidal Activity

Radioiodinated Markers for Tumor Hypoxia

Li et al. (2005) synthesized and evaluated novel nitroimidazole-based derivatives, related to the specified compound, as tumor hypoxia markers. The study indicated that these compounds could accumulate in hypoxic tumor cells, suggesting their potential use in cancer imaging and diagnosis (Li, Chu, Liu, & Wang, 2005).

Psychotropic Activity

Research by Zablotskaya et al. (2013) investigated new derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, with structural similarities to the specified compound, for their psychotropic activity. The compounds exhibited significant sedative action and anti-inflammatory activity, suggesting potential applications in the treatment of psychiatric disorders (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Wirkmechanismus

The compound’s mechanism of action depends on its biological target. It could act as a ligand for receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its specific interactions.

Physical and Chemical Properties Analysis

Eigenschaften

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c19-15-4-2-1-3-13(15)9-20-17(23)8-7-14-11-24-18-21-16(10-22(14)18)12-5-6-12/h1-4,10-12H,5-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBERZAVBTYHZLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2780143.png)

![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)

![4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline](/img/structure/B2780155.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B2780163.png)